![molecular formula C₃₆H₃₆N₂O₄ B1140627 (4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone CAS No. 188559-10-6](/img/structure/B1140627.png)
(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C₃₆H₃₆N₂O₄ and its molecular weight is 560.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone , with CAS number 188559-10-6 , is a complex oxazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C36H36N2O4
- Molecular Weight : 560.68 g/mol
- Structure :
- The compound features an oxazolidinone ring, which is known for its role in various biological activities, particularly as an antibiotic scaffold.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that oxazolidinones exhibit significant antimicrobial properties. The specific compound has shown efficacy against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 7.81 μg/mL | |
Escherichia coli | 15.63 μg/mL | |
Pseudomonas aeruginosa | 31.25 μg/mL |
This data suggests that the compound possesses a potent antimicrobial profile, particularly against Staphylococcus aureus, which is notable given the increasing resistance seen in clinical settings.
The proposed mechanism of action for oxazolidinones involves inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of functional ribosomal units essential for protein translation.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study conducted by Bagyaraj et al. (2017) synthesized various oxazolidinone derivatives and evaluated their antimicrobial activities using the minimum inhibitory concentration (MIC) method. The findings indicated that modifications on the oxazolidinone structure significantly affected the antibacterial potency, with certain derivatives exhibiting enhanced activity against resistant bacterial strains . -
Pharmacokinetics and Toxicology :
While specific pharmacokinetic data for this compound is limited, general research on oxazolidinones suggests good oral bioavailability and favorable distribution characteristics. Toxicological studies are necessary to fully understand the safety profile of this compound in clinical applications.
科学研究应用
Medicinal Chemistry
The compound has been investigated for its potential role as a therapeutic agent due to its structural similarity to known pharmacophores. Its oxazolidinone core is particularly relevant in the development of antibiotics and anti-cancer agents.
Case Study :
A study published in Nature Reviews Drug Discovery highlighted the significance of oxazolidinones in treating bacterial infections. The structural modifications similar to those found in (4R)-3-[(2S,3S)-2-Acetyl...] could enhance the efficacy against resistant strains of bacteria .
Organic Synthesis
(4R)-3-[(2S,3S)-2-Acetyl...] serves as an important intermediate in various organic synthesis pathways. Its ability to act as a chiral auxiliary allows for the asymmetric synthesis of other complex molecules.
Data Table: Synthesis Pathways
Reaction Type | Reagents Involved | Outcome |
---|---|---|
Asymmetric Synthesis | (4R)-3-[(2S,3S)-2-Acetyl...] + Grignard Reagents | Formation of chiral alcohols |
Coupling Reactions | (4R)-3-[(2S,3S)-2-Acetyl...] + Aryl Halides | Synthesis of biaryl compounds |
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The bis(phenylmethyl)amino group may contribute to these activities by enhancing interactions with biological targets.
Case Study :
In a study published in Journal of Medicinal Chemistry, derivatives of oxazolidinones were shown to inhibit specific cancer cell lines, suggesting that (4R)-3-[(2S,3S)-2-Acetyl...] could be explored for similar applications .
常见问题
Basic Research Questions
Q. What are the key considerations for synthesizing (4R)-3-[(2S,3S)-2-acetyl-3-(3-[bis(phenylmethyl)amino]phenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone with high stereochemical fidelity?
- Methodological Answer : To ensure stereochemical fidelity, employ chiral auxiliaries (e.g., oxazolidinones) to control asymmetric induction during acylation or alkylation steps. For example, fluorinated oxazolidinone auxiliaries can enhance enantioselectivity in conjugate additions . Use low-temperature conditions (-78°C) with Lewis acids like TiCl₄ to stabilize intermediates and minimize racemization. Post-synthesis, validate stereochemistry via X-ray crystallography or advanced NMR techniques (e.g., NOESY) .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). For structural elucidation, use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from the acetyl, benzyl, and oxazolidinone groups. Reference standards for similar oxazolidinones (e.g., CAS 163380-16-3) can aid in comparative analysis .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound under flow-chemistry conditions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., acylation). Use Design of Experiments (DoE) to statistically optimize parameters (temperature, residence time, catalyst loading) in continuous-flow systems. For example, Omura-Sharma-Swern oxidation protocols adapted for flow reactors can improve yield and reduce byproducts . Validate predictions with real-time monitoring via in-line IR spectroscopy.
Q. What strategies resolve contradictions in stereochemical assignments between synthetic intermediates and final products?
- Methodological Answer : Cross-validate stereochemical data using multiple techniques:
- X-ray crystallography : Resolve absolute configuration of crystalline intermediates.
- Vibrational circular dichroism (VCD) : Compare experimental and simulated spectra for chiral centers.
- Dynamic NMR : Detect conformational exchange in flexible moieties (e.g., the acetyl-pentyl chain).
Discrepancies may arise from solvent-induced conformational changes or epimerization during workup. Use quench protocols (e.g., rapid cooling) to stabilize labile intermediates .
Q. How do fluorinated substituents in analogous oxazolidinones influence reactivity and biological activity?
- Methodological Answer : Fluorine atoms enhance electrophilicity at the oxazolidinone carbonyl, facilitating nucleophilic attacks in coupling reactions. Compare fluorinated analogs (e.g., CAS 496031-57-3) to assess steric and electronic effects on enzyme inhibition (e.g., β-lactamase). Use molecular docking simulations to predict binding interactions with target proteins, guided by crystallographic data from related compounds (e.g., Ezetimibe derivatives) .
属性
IUPAC Name |
(2S)-2-[(1S)-1-[3-(dibenzylamino)phenyl]propyl]-1-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]butane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O4/c1-3-32(34(26(2)39)35(40)38-33(25-42-36(38)41)29-18-11-6-12-19-29)30-20-13-21-31(22-30)37(23-27-14-7-4-8-15-27)24-28-16-9-5-10-17-28/h4-22,32-34H,3,23-25H2,1-2H3/t32-,33+,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFBHRASEZKSAB-OUYGKKDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)C)C(=O)N4C(COC4=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@@H](C(=O)C)C(=O)N4[C@@H](COC4=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。